molecular formula C19H19N3O2 B12930328 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde CAS No. 645391-73-7

3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde

Cat. No.: B12930328
CAS No.: 645391-73-7
M. Wt: 321.4 g/mol
InChI Key: HXEOJLNBNHJACP-UHFFFAOYSA-N
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Description

3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are commonly used in medicinal chemistry .

Preparation Methods

The synthesis of 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde typically involves the following steps:

Mechanism of Action

The mechanism of action of 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

Biological Activity

3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The triazole ring is known for its diverse biological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered aromatic ring containing three nitrogen atoms. This structure is significant in drug development due to its ability to interact with biological targets.

  • Molecular Formula : C16H18N4O
  • Molecular Weight : 286.34 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

CompoundActivityIC50 (µM)
Triazole Derivative ABacterial Inhibition15
Triazole Derivative BFungal Inhibition10

2. Anti-inflammatory Properties

Triazole compounds have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies suggest that these compounds can downregulate NF-kB signaling pathways, which are crucial in inflammatory responses.

3. Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction.

Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)20Apoptosis
A549 (Lung Cancer)25Cell Cycle Arrest

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of triazole derivatives:

  • Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial activity.
  • Anti-inflammatory Mechanism Investigation : In vitro assays showed that certain triazole derivatives inhibited the production of TNF-alpha in macrophages, suggesting their potential use in treating inflammatory diseases.
  • Cytotoxicity Assays : A recent study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. The findings revealed that compounds with specific substituents on the triazole ring exhibited higher cytotoxicity compared to others.

Properties

CAS No.

645391-73-7

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-[3-(5-methyl-2-phenyltriazol-4-yl)propoxy]benzaldehyde

InChI

InChI=1S/C19H19N3O2/c1-15-19(21-22(20-15)17-8-3-2-4-9-17)11-6-12-24-18-10-5-7-16(13-18)14-23/h2-5,7-10,13-14H,6,11-12H2,1H3

InChI Key

HXEOJLNBNHJACP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1CCCOC2=CC=CC(=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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